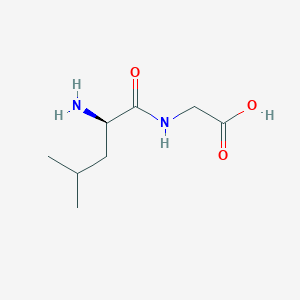

D-Leu-Gly

Descripción general

Descripción

D-Leucylglycine (D-Leu-Gly) is used to study the kinetics and speciation of copper (II)- cis, cis-1,3,5-triaminocyclohexane complex-promoted hydrolysis of dipeptides and the specificity of cleavage of leucine dipeptides by peptidases .

Synthesis Analysis

The synthesis of unnatural peptides like D-Leu-Gly can be achieved through cobalt-catalyzed diastereoselective umpolung hydrogenation . Another method involves the use of chymotrypsin-catalyzed kinetically-controlled synthesis .Molecular Structure Analysis

The molecular structure of D-Leu-Gly can be analyzed using various tools like PepDraw and X-ray diffraction . The position of Leu within these molecules in the primary structure can also be investigated .Chemical Reactions Analysis

The molecular recognition ability of tryptophan (Trp) for isomeric amino acids, such as leucine (Leu) and isoleucine (Ile), and isomeric amino acid-containing dipeptides, such as Leu-Gly, Ile-Gly, Gly-Leu, and Gly-Ile (where Gly denotes glycine), was investigated using a tandem mass spectrometer equipped with an electrospray ionization source .Physical And Chemical Properties Analysis

The solubility of D-Leu-Gly can be affected by the presence of other substances like 2-propanol . The impact of the position of Leu within these molecules in the primary structure can also be investigated .Aplicaciones Científicas De Investigación

Organic Chemistry

Application Summary

“D-Leu-Gly” is used in the synthesis of unnatural peptides through cobalt-catalyzed diastereoselective umpolung hydrogenation . This method demonstrates good tolerance toward various functional groups, amino acid sequences, and peptide lengths .

Method of Application

The protocol involves the use of cobalt-catalyzed diastereoselective umpolung hydrogenation to access noncanonical aryl alanine peptides . This strategy eliminates the need for synthesizing chiral noncanonical aryl alanines before peptide formation .

Results or Outcomes

The hydrogenation reaction does not result in racemization or epimerization . The underlying mechanism was extensively explored through deuterium labeling, control experiments, HRMS identification, and UV-Vis spectroscopy .

Antioxidant Peptides

Application Summary

“D-Leu-Gly” may be used in the development of antioxidant peptides . These peptides are currently a hotspot in food science, pharmaceuticals, and cosmetics .

Method of Application

The efficient screening of antioxidant peptides stands at the forefront of cutting-edge research . After the novel antioxidant peptides are screened and identified, a time-consuming activity evaluation is another indispensable procedure .

Results or Outcomes

Antioxidant peptides have broad applications in food manufacture, therapy, and the cosmetics industry . Further research of molecular mechanisms can elucidate the essence underlying the activity .

Neuropharmacology

Application Summary

“D-Leu-Gly” is used in neuropharmacology research, specifically in the study of dopamine levels in the brain . The compound has been found to raise accumbal dopamine levels in a subpopulation of rats presenting a lower endogenous dopamine tone .

Method of Application

The study involved treatment with “D-Leu-Gly” and monitoring changes in dopamine and glycine levels in the nucleus accumbens (nAc) of rats . The effects of “D-Leu-Gly” on locomotion in male NMRI mice were also examined .

Results or Outcomes

The study found that peripheral injection of glycine-containing dipeptides appears inefficient in elevating central glycine levels but raises accumbal dopamine levels in a subgroup of rats with a lower endogenous dopamine tone .

Material Science

Application Summary

“D-Leu-Gly” can be used in the development of low-molecular weight nucleopeptide-based hydrogels . These hydrogels have drawn great attention from scientists due to their inherent advantages in terms of properties and their high modularity .

Method of Application

The development of these hydrogels involves specific peptide self-assembly processes that can be driven, modulated, and optimized via specific chemical modifications brought to the peptide sequence .

Results or Outcomes

These innovative and emerging low-molecular weight nucleopeptide-based hydrogels have high potential and broad applications .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[(2R)-2-amino-4-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)3-6(9)8(13)10-4-7(11)12/h5-6H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESXFEZIFXFIQR-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Leu-Gly | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,6-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2370961.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2370968.png)

![3-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2370971.png)

![N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2370974.png)

![8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2370975.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2370976.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2370977.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2370978.png)